molecular formula C19H19F3N2O3S B2844489 N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide CAS No. 1091418-82-4

N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2844489
CAS No.: 1091418-82-4
M. Wt: 412.43
InChI Key: JOGVOCKZHGKIJF-UHFFFAOYSA-N
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Description

N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound that features a combination of thiophene, tetrahydropyran, and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methanol with oxalyl chloride to form the corresponding oxalyl derivative. This intermediate is then reacted with 3-(trifluoromethyl)aniline under controlled conditions to yield the final oxalamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxalamide group can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxalamide group may produce primary or secondary amines.

Scientific Research Applications

N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets. The thiophene and trifluoromethylphenyl groups may interact with enzymes or receptors, modulating their activity. The oxalamide group can form hydrogen bonds with biological molecules, influencing their function. These interactions can affect various cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N1-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-N2-phenyl)oxalamide: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    N1-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-N2-(3-methylphenyl)oxalamide: Contains a methyl group instead of a trifluoromethyl group, potentially altering its reactivity and interactions.

Uniqueness

The presence of the trifluoromethyl group in N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance its potential as a bioactive compound and make it a valuable target for further research and development.

Properties

IUPAC Name

N-[(4-thiophen-2-yloxan-4-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O3S/c20-19(21,22)13-3-1-4-14(11-13)24-17(26)16(25)23-12-18(6-8-27-9-7-18)15-5-2-10-28-15/h1-5,10-11H,6-9,12H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGVOCKZHGKIJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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